

# An In-depth Technical Guide on 1-Methyl-2-propylcyclopentane

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## Compound of Interest

Compound Name: 1-Methyl-2-propylcyclopentane

Cat. No.: B14171914

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Prepared for: Researchers, scientists, and drug development professionals.

This document provides a detailed overview of the structural, physical, and chemical properties of **1-Methyl-2-propylcyclopentane**. While the compound is a fundamental cycloalkane and not typically a subject of drug development or biological signaling pathway research, this guide consolidates the available technical data for reference in chemical synthesis and materials science contexts.

## Structural Formula and Chemical Identity

**1-Methyl-2-propylcyclopentane** is a saturated cycloalkane with the chemical formula  $C_9H_{18}$ . [1] Its structure consists of a five-membered cyclopentane ring substituted with a methyl ( $-CH_3$ ) group at the first position and a propyl ( $-CH_2CH_2CH_3$ ) group at the second position. Due to the substitution pattern on the ring, the compound exists as two distinct stereoisomers: cis and trans. [1][2]

- Molecular Formula:  $C_9H_{18}$
- Molecular Weight: 126.24 g/mol [3]
- CAS Registry Number: 3728-57-2 (for the mixture of isomers)[1]

The stereoisomers arise from the relative orientation of the methyl and propyl groups with respect to the plane of the cyclopentane ring. In the cis isomer, both groups are on the same

side of the ring, while in the trans isomer, they are on opposite sides.

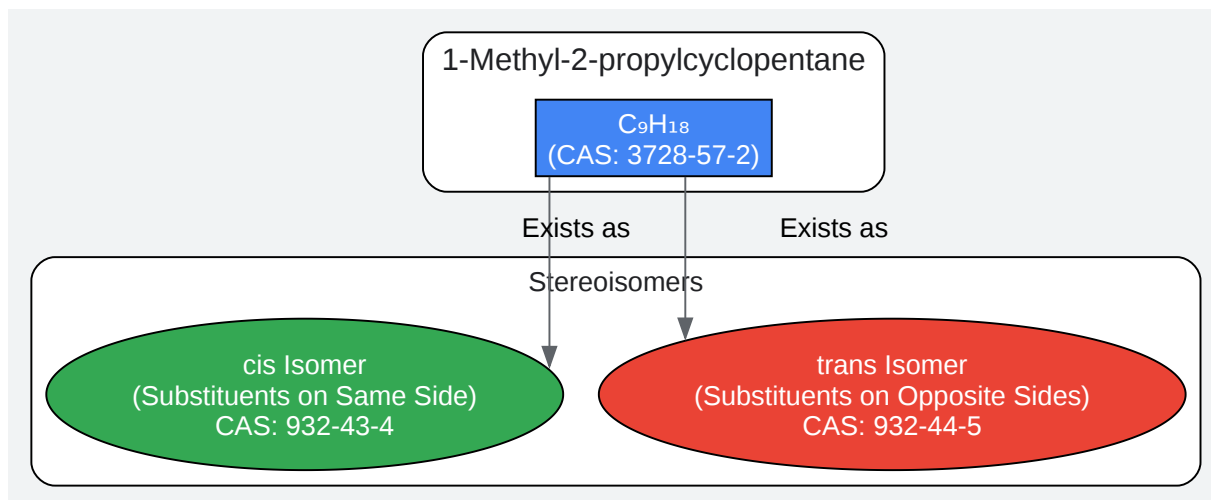
## Physicochemical Properties

Quantitative data for **1-Methyl-2-propylcyclopentane** and its isomers are summarized below. This data is critical for applications in chemical synthesis, purification, and analytical chemistry.

Property	Value	Isomer	Reference
Molecular Weight	126.24 g/mol	Unspecified	[3]
Boiling Point	148.9 °C (at 760 mmHg)	Unspecified	[4]
Density	0.775 g/cm <sup>3</sup>	Unspecified	[4]
Flash Point	30.8 °C	Unspecified	[4]
Melting Point	150 K (-123.15 °C)	trans	[4]
CAS Number	3728-57-2	Unspecified	[1]
CAS Number	932-43-4	cis	[4]
CAS Number	932-44-5	trans	[2][3]

## Stereoisomerism: A Logical Relationship

The primary structural feature of **1-Methyl-2-propylcyclopentane** is its stereoisomerism. The relationship between the cis and trans isomers is a fundamental concept in stereochemistry, dictating the molecule's three-dimensional shape and influencing its physical properties and interactions.



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Caption: Logical diagram illustrating the stereoisomeric relationship of **1-Methyl-2-propylcyclopentane**.

## Experimental Protocols

Detailed experimental protocols for this compound are not widely published in the context of biological research. However, standard organic chemistry techniques are applicable for its synthesis and analysis.

**Synthesis Methodology:** A common conceptual approach for the synthesis of substituted cyclopentanes involves two main strategies:

- **Alkylation of Cyclopentanone Derivatives:** This involves the sequential alkylation of a cyclopentanone precursor, first with a methyl group and then a propyl group (or vice versa), followed by reduction of the ketone to a methylene group.
- **Cyclization of Acyclic Precursors:** A nine-carbon acyclic precursor with appropriate functional groups can be induced to cyclize, forming the cyclopentane ring with the desired substituents.

A specific synthesis route would require access to proprietary or specialized chemical literature. Precursors mentioned in relation to its synthesis include 1-methyl-2-propyl-cyclopentene and methanol.

**Analytical Workflow: Gas Chromatography-Mass Spectrometry (GC-MS)** GC-MS is a standard method for identifying and quantifying **1-Methyl-2-propylcyclopentane**, particularly in complex mixtures like petroleum products.



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Caption: A typical experimental workflow for the analysis of **1-Methyl-2-propylcyclopentane** using GC-MS.

## Conclusion

**1-Methyl-2-propylcyclopentane** is a simple saturated hydrocarbon whose scientific interest lies primarily in the fields of stereochemistry, physical organic chemistry, and as a component of fuel mixtures. The data presented here, including its physical properties and isomeric forms, provides a foundational resource for researchers in these areas. There is currently no evidence in the public domain to suggest its involvement in biological signaling pathways or its application as a therapeutic agent.

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## References

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